Hexadecyl heptadecanoate
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Overview
Description
Hexadecyl heptadecanoate is a wax ester resulting from the formal condensation of the carboxy group of heptadecanoic acid with the hydroxy group of palmityl alcohol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl heptadecanoate is synthesized through the esterification reaction between heptadecanoic acid and palmityl alcohol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of palmityl heptadecanoate involves large-scale esterification processes. The reactants, heptadecanoic acid and palmityl alcohol, are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The product is then purified through distillation or recrystallization to obtain high-purity palmityl heptadecanoate.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl heptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, palmityl heptadecanoate can be hydrolyzed to produce heptadecanoic acid and palmityl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis involves using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Heptadecanoic acid and palmityl alcohol.
Reduction: Palmityl alcohol and heptadecanol.
Hydrolysis: Heptadecanoic acid and palmityl alcohol.
Scientific Research Applications
Hexadecyl heptadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties and stability.
Mechanism of Action
Hexadecyl heptadecanoate exerts its effects primarily through its interactions with lipid bilayers and proteins. The ester can integrate into lipid membranes, affecting their fluidity and stability. Additionally, it can undergo enzymatic hydrolysis to release heptadecanoic acid and palmityl alcohol, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Hexadecyl heptadecanoate can be compared with other wax esters, such as:
Palmityl oleate: Similar in structure but contains an unsaturated fatty acid, oleic acid.
Palmityl palmitate: Contains palmitic acid instead of heptadecanoic acid.
Palmityl stearate: Contains stearic acid, a longer-chain fatty acid.
Uniqueness
This compound is unique due to its specific combination of heptadecanoic acid and palmityl alcohol, which imparts distinct physical and chemical properties. Its stability and hydrophobic nature make it suitable for various industrial applications, while its biocompatibility allows for potential use in medical and biological research .
Properties
CAS No. |
36617-49-9 |
---|---|
Molecular Formula |
C33H66O2 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
hexadecyl heptadecanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
VFUQUVNXRJJNEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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